molecular formula C9H14Cl2N2O B13731717 2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride

2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride

Cat. No.: B13731717
M. Wt: 237.12 g/mol
InChI Key: AQVRUIBYFYESPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride is a chemical compound known for its unique structure and versatile applications. It belongs to the class of benzoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This compound is of significant interest in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride typically involves the reaction of 2-aminomethyl phenol with formaldehyde and an amine under acidic conditions. The reaction proceeds through a Mannich-type reaction, forming the benzoxazine ring. The dihydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxides of the benzoxazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzoxazine derivatives with various functional groups.

Scientific Research Applications

2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including resins and coatings with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 2-(Aminomethyl)furan dihydrochloride
  • 2-(Aminomethyl)pyridine dihydrochloride

Comparison: 2-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine dihydrochloride is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and versatility in various applications. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;;/h1-4,7,11H,5-6,10H2;2*1H

InChI Key

AQVRUIBYFYESPB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.